Technical Monograph: 5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2)
Technical Monograph: 5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2)
[1][2]
Executive Summary
5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2) is a specialized biaryl heterocyclic intermediate critical to modern medicinal chemistry.[1] Structurally characterized by a 2-aminopyridine scaffold substituted at the C5 position with a 3-chlorophenyl moiety, this compound serves as a "privileged structure" in drug discovery.[1] Its primary utility lies in its ability to function as a bidentate hydrogen bond donor/acceptor motif, making it an ideal candidate for targeting the ATP-binding hinge region of various protein kinases (e.g., p38 MAPK, VEGFR, and PDGFR).[1]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its strategic application in high-affinity ligand design.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 5-(3-Chlorophenyl)pyridin-2-amine |
| CAS Number | 893738-14-2 |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol |
| SMILES | Nc1ccc(cn1)-c1cccc(Cl)c1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calculated) | ~6.8 (Pyridine N), ~22 (Amine -NH₂) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Structural Significance
The 2-aminopyridine core is amphoteric but predominantly basic.[1] The C5-aryl substitution extends the conjugated
Validated Synthetic Protocol: Suzuki-Miyaura Coupling
The most robust and scalable method for synthesizing 5-(3-Chlorophenyl)pyridin-2-amine is the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with 3-chlorophenylboronic acid .[1] This route is preferred over direct C-H activation due to its regioselectivity and mild conditions.[1]
Reaction Scheme
[1]Step-by-Step Methodology
Reagents:
-
Substrate A: 2-Amino-5-bromopyridine (1.0 equiv)[1]
-
Substrate B: 3-Chlorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄
-
Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water[1]
Protocol:
-
Inerting: Charge a reaction vessel with Substrate A, Substrate B, and the Base. Evacuate and backfill with Nitrogen (
) or Argon three times to remove dissolved oxygen (critical to prevent Pd catalyst deactivation). -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add the Palladium catalyst under a counter-flow of inert gas.
-
Reflux: Heat the mixture to 85–95°C with vigorous stirring. Monitor reaction progress via LC-MS or TLC (typically complete in 4–12 hours).[1]
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
Mechanistic Workflow (DOT Visualization)
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.
High-Performance Liquid Chromatography (HPLC)[2][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity > 98% (Area %).
Proton NMR ( H-NMR) Interpretation
-
Solvent: DMSO-
-
Key Signals:
- ~6.0–6.5 ppm (Broad s, 2H): Characteristic -NH₂ protons (exchangeable with D₂O).
-
~6.5–8.5 ppm (Multiplets, 7H): Aromatic region.
-
Look for the specific coupling of the pyridine ring: The proton at C6 (adjacent to Nitrogen) will appear as a doublet with a small coupling constant (meta-coupling) or doublet of doublets, typically downfield (~8.3 ppm).
-
The 3-chlorophenyl ring will show a distinct pattern (singlet-like for H2, multiplet for H4/H5/H6).[1]
-
Mass Spectrometry (LC-MS)[2]
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Expected Mass: m/z 205.1 (for
Cl isotope) and 207.1 (for Cl isotope) in a 3:1 ratio.
Strategic Applications in Drug Discovery[4]
The 5-(3-Chlorophenyl)pyridin-2-amine scaffold is not merely a building block; it is a pharmacophore .[1]
Kinase Inhibitor Design (Hinge Binding)
In many protein kinases, the adenine ring of ATP forms hydrogen bonds with the "hinge" region of the protein. The 2-aminopyridine moiety mimics this interaction:
-
Acceptor: The pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge.
-
Donor: The exocyclic amine (-NH₂) donates a hydrogen bond to the backbone carbonyl of the hinge.
Pathway Visualization:
Figure 2: Interaction map of the scaffold within a typical kinase ATP-binding pocket.[1]
Specific Therapeutic Areas
-
Oncology: Inhibition of angiogenesis via VEGFR/PDGFR pathways.
-
Inflammation: Targeting p38 MAPK to suppress cytokine production (TNF-
, IL-1 ).[1] -
Neuroscience: Modulation of specific GPCRs where the biaryl amine serves as a rigid linker.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Signal Word: Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture to prevent oxidation of the amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156906741 (Analogous Scaffolds). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol grounding).
-
Hairui Chemical. Certificate of Analysis and Synthesis Data for CAS 893738-14-2.[1] Retrieved from [Link]
